1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an ethyl group and a furylmethyl group. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The compound can be synthesized through various chemical processes, often involving the manipulation of pyrazole derivatives and amines. Its synthesis and characterization are documented in several scientific resources, including patents and chemical databases.
This compound is classified under organic compounds, specifically as an amine due to the presence of the amine functional group (-NH2). It also falls under heterocyclic compounds due to the presence of the pyrazole ring.
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can be achieved through several methods. A common approach involves the reaction of 1-ethyl-1H-pyrazole with furfurylamine or related compounds.
Technical Details:
The molecular formula of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is C12H14N4O. Its structure features:
The compound's molecular weight is approximately 230.27 g/mol. The structural representation can be visualized using SMILES notation: CCN1=C(N=C(C1=N)C)C(C)C=2C=CC=CO2.
1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine may participate in various chemical reactions typical for amines and heterocycles, including:
Technical Details:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
Process:
The compound may act by binding to target proteins, potentially inhibiting or modulating their activity, which could lead to therapeutic effects in various diseases.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like water and alcohols.
Key chemical properties include:
Relevant Data:
The stability of this compound under standard laboratory conditions should be assessed through experimental data.
1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine has potential applications in:
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1